Product packaging for (2R,3R,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol(Cat. No.:CAS No. 509-18-2)

(2R,3R,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol

Cat. No.: B607053
CAS No.: 509-18-2
M. Wt: 467.6 g/mol
InChI Key: JVBLTQQBEQQLEV-JCLAYPRMSA-N
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Description

Historical Context of Delsoline Discovery and Structural Elucidation

Delsoline is a naturally occurring diterpene alkaloid. It was first isolated alongside delcosine (B12295418) from Delphinium consolida. wikipedia.org The naming of delsoline and delcosine occurred in 1924 by Markwood, who isolated these alkaloids from Delphinium consolida. wikipedia.org However, the precise structures of these compounds remained uncertain for a significant period. wikipedia.org The structural elucidation of delsoline was definitively established in 1963. wikipedia.org This structural assignment was later corroborated through X-ray crystallography of delsoline, providing a confirmed three-dimensional representation of the molecule. wikipedia.orgrsc.org

Delsoline as a Diterpene Alkaloid Class Representative

Delsoline belongs to the class of diterpene alkaloids. wikipedia.orgtaylorandfrancis.comnih.gov These natural products are characterized by a structure derived from diterpenes, which are compounds composed of four isoprene (B109036) units. genome.jpmdpi.com Diterpene alkaloids typically contain a polycyclic ring system and a nitrogen atom, often incorporated into the ring structure. wikipedia.orgnih.gov Delsoline, specifically, possesses a polycyclic ring system containing nineteen carbon atoms and one nitrogen atom. wikipedia.org This core structure is shared with other well-known diterpene alkaloids like aconitine (B1665448). wikipedia.org Diterpene alkaloids are broadly classified based on their carbon skeleton configuration, commonly into C18-, C19-, and C20- types. nih.govnih.gov Delsoline is a C19-diterpenoid alkaloid, falling under the lycoctonine-type, which is characterized by a 7,8-diol or 7,8-methylenedioxy functionality. nih.gov Delsoline (R=CH₃) is described as a methylated derivative of delcosine (R=H). wikipedia.org

Overview of Academic Research Significance and Compound Relevance

Delsoline and other diterpene alkaloids are significant in academic research due to their complex chemical structures and diverse biological activities. taylorandfrancis.commdpi.comresearchgate.net These compounds are primarily found in plants belonging to the Ranunculaceae family, particularly in the Aconitum, Delphinium, and Consolida genera, which have a long history of use in traditional medicine. nih.govmdpi.comresearchgate.netmdpi.com Research into delsoline contributes to the understanding of the structural diversity within the diterpene alkaloid class and the relationship between their chemical structures and biological properties. mdpi.com Academic studies have focused on isolating and characterizing these compounds using techniques such as chromatography and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netpsu.edu The structural complexity of delsoline and related alkaloids presents challenges and opportunities in synthetic chemistry research. taylorandfrancis.com Furthermore, the presence of delsoline in plants used historically highlights its relevance in ethnobotanical and pharmacological investigations, prompting studies into its chemical profile and potential effects. researchgate.netlongdom.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41NO7 B607053 (2R,3R,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol CAS No. 509-18-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

509-18-2

Molecular Formula

C25H41NO7

Molecular Weight

467.6 g/mol

IUPAC Name

(2R,3R,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol

InChI

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19-,20+,21?,22+,23-,24?,25?/m1/s1

InChI Key

JVBLTQQBEQQLEV-JCLAYPRMSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC)OC)O)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Delsoline;  Acomonine

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution within the Ranunculaceae Family

Delsoline is a characteristic diterpene alkaloid found in various species within the Ranunculaceae family. wikipedia.orgwikipedia.orglatoxan.comnih.govwikipedia.orgrsc.orgnih.govresearchgate.net This family is well-known for its diverse alkaloid content. wikipedia.orgrsc.orgpsu.edu

Here is a summary of some documented botanical sources of Delsoline:

GenusSpeciesSource Part (if specified)References
DelphiniumDelphinium consolidaSeeds, Young plants, Above-ground parts wikipedia.orgoup.comscitechnol.com
DelphiniumDelphinium ajacisSeeds, Above-ground parts wikipedia.orgscitechnol.comblogspot.com
DelphiniumDelphinium anthriscifolium HancePrimary isolation source, Aerial parts medchemexpress.comresearchgate.net
DelphiniumDelphinium royleiLeaf extracts
DelphiniumDelphinium buschianumAerial parts sci-hub.se
AconitumAconitum variegatumAerial parts wikipedia.orgnih.gov
AconitumAconitum carmichaeliiMentioned as source medchemexpress.com
AconitumAconitum monticolaRoots nih.gov
AconitumAconitum excelsumRoots researchgate.net
AconitumAconitum sinomontanumRhizome google.com
ConsolidaConsolida speciesWidely occurs wikipedia.orgnih.govresearchgate.net
ConsolidaConsolida regalisAerial parts wikipedia.orgmdpi.comnih.govksu.edu.tr
ConsolidaConsolida ambiguaWeak-base fraction furb.br
ConsolidaConsolida orientalisAerial parts nih.gov
ConsolidaConsolida thirkeanaAerial parts ksu.edu.trresearchgate.net

Delsoline and the related alkaloid delcosine (B12295418) were initially isolated from Delphinium consolida in 1924. wikipedia.org Their structures were later established and confirmed by X-ray crystallography for delsoline. wikipedia.org These compounds are known to co-occur in various species within the Ranunculaceae family. wikipedia.org

The genus Delphinium is a significant source of diterpenoid alkaloids, including delsoline. wikipedia.orgrsc.org Delphinium anthriscifolium Hance is notably cited as a primary source from which delsoline is isolated. medchemexpress.comresearchgate.net Delsoline is considered a major alkaloid in this species. medchemexpress.comresearchgate.net Studies on Delphinium anthriscifolium Hance have focused on its alkaloid composition. researchgate.net Delsoline has also been identified in Delphinium consolida and Delphinium ajacis. wikipedia.orgoup.comscitechnol.comblogspot.com Research on Delphinium consolida dating back to 1915 also focused on its alkaloid components. rsc.org Delphinium buschianum has also been shown to contain delsoline in its aerial parts. sci-hub.se

Aconitum species are another important source of diterpenoid alkaloids, with delsoline being found in some members of this genus. latoxan.com Aconitum variegatum has been reported to contain delsoline in its aerial parts. wikipedia.orgnih.gov Delsoline has also been mentioned in the context of Aconitum carmichaelii. medchemexpress.com Extraction of delsoline has also been performed from the roots of Aconitum monticola and Aconitum excelsum. nih.govresearchgate.net Aconitum sinomontanum has also been identified as a source of delsoline from its rhizome. google.com

The genus Consolida, which is morphologically similar to Delphinium and was historically sometimes grouped within it, also contains delsoline. nih.govwikipedia.org Delsoline is among the diterpenoid alkaloids isolated from Consolida regalis, specifically from its aerial parts. wikipedia.orgmdpi.comnih.govksu.edu.tr Other Consolida species, such as Consolida ambigua (formerly known as Delphinium ajacis), Consolida orientalis, and Consolida thirkeana, have also been found to contain delsoline. nih.govksu.edu.trfurb.brresearchgate.net

Advanced Techniques for Extraction and Purification in Research

The isolation and purification of natural products like delsoline from plant sources involve a multi-stage process, typically starting with extraction followed by fractionation and purification steps. grinnell.edu Chromatography plays a critical role in separating and purifying these compounds from complex mixtures. scitechnol.comresearchgate.netresearchgate.netfurb.brgrinnell.edugoogle.comchromatographyonline.comcolumn-chromatography.combyjus.com

Chromatographic techniques are widely employed for the isolation and purification of alkaloids, including delsoline. scitechnol.comresearchgate.netresearchgate.netfurb.brgrinnell.edugoogle.comchromatographyonline.comcolumn-chromatography.combyjus.com These methods separate compounds based on their differential interaction with a stationary phase and a mobile phase. Common chromatographic methods used in natural product isolation include column chromatography (such as silica (B1680970) gel chromatography), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). psu.eduscitechnol.comresearchgate.netresearchgate.netgrinnell.edugoogle.comchromatographyonline.comcolumn-chromatography.com Silica gel column chromatography has been used to isolate chemical constituents, including delsoline, from plant extracts. researchgate.netgoogle.comcolumn-chromatography.com UPLC-MS/MS methods have been developed for the quantification of delsoline in biological samples, highlighting its utility in research. researchgate.net

Vacuum Liquid Chromatography (VLC) is an efficient and cost-effective chromatographic technique that has been demonstrated to be useful for the separation of complex diterpenoid alkaloid mixtures. furb.br VLC has been applied to the separation of alkaloids, including delsoline, from sources like Consolida ambigua. furb.br This method has shown advantages over conventional column chromatography and preparative thin-layer chromatography (PTLC) for separating closely related diterpenoid alkaloids, offering better resolution in less time. furb.br The effectiveness of VLC is attributed to factors such as the fine particle size and large surface area of the stationary phase, as well as the packing method. furb.br

Compound Names and PubChem CIDs

Chromatographic Separations

Preparative Thin-Layer Chromatography (PTLC) Considerations

Preparative Thin-Layer Chromatography (PTLC) is a valuable technique for the purification of small to moderate quantities of compounds, including natural products like alkaloids. rochester.eduresearchgate.net It is particularly useful for separating components from natural extracts. rochester.edu PTLC utilizes thicker layers of adsorbent material, typically silica gel or alumina, coated onto a backing, allowing for higher sample loading capacities compared to analytical TLC. rochester.eduresearchgate.netlibretexts.org

In PTLC, the crude sample is applied as a thin line near the bottom edge of the plate. rochester.edu The plate is then developed in a suitable solvent system, causing the components of the mixture to separate into distinct bands based on their differential affinities for the stationary and mobile phases. rochester.edulibretexts.org After development, the separated bands are visualized, often using UV light if the compounds are UV-active, or by using staining reagents. rochester.educhemistryabc.com The silica gel containing the desired compound band is then carefully scraped off the plate. rochester.educhemistryabc.com The compound is subsequently eluted from the scraped silica using a polar solvent, and the solvent is evaporated to obtain the purified compound. rochester.edu

PTLC can be a time-consuming method, especially when dealing with complex mixtures or larger sample sizes, and may require careful optimization of the solvent system for effective separation. furb.brresearchgate.net

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MS) for Phytocompound Identification

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MS) is a powerful analytical technique widely used for the identification and characterization of phytocompounds, including alkaloids such as delsoline. scitechnol.comfrontiersin.orgnih.gov This technique combines the separation capabilities of liquid chromatography (LC) with the high mass accuracy and sensitivity of high-resolution mass spectrometry (HRMS). frontiersin.orgnih.gov

LC separates the complex mixture of compounds in a plant extract based on their physico-chemical properties and interaction with the stationary and mobile phases. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). frontiersin.orgnih.gov HRMS provides precise mass measurements, which allows for the determination of the elemental composition of the detected ions, significantly aiding in the identification of unknown compounds. scitechnol.comfrontiersin.org

Tandem mass spectrometry (MS/MS) can be employed in conjunction with HR-LC/MS to obtain fragmentation patterns of the parent ions. scitechnol.comfrontiersin.orgnih.gov These fragmentation patterns provide structural information that can be compared to spectral databases or used for de novo structure elucidation, further confirming the identity of the compound. scitechnol.comfrontiersin.org LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is one type of HR-LC/MS system that has been used for the analysis and identification of diterpenoid alkaloids, including delsoline, in plant extracts. scitechnol.com This method allows for the identification of target compounds even in the absence of reference materials by comparing exact mass, isotope patterns, and MS/MS fragmentation. scitechnol.com

A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the determination of delsoline, demonstrating good linearity, precision, accuracy, and recovery. nih.gov This highlights the utility of LC-MS based methods for the analysis of delsoline.

Data Table: UPLC-MS/MS Method Parameters for Delsoline Analysis

ParameterValueSource
Chromatographic ColumnUPLC BEH C18 nih.gov
Mobile PhaseAcetonitrile (B52724) and 0.1% formic acid nih.gov
Elution Flow Rate0.4 mL/min (gradient elution) nih.gov
Detection MethodMRM (Multiple Reaction Monitoring) nih.gov
Delsoline m/z468.3⟶108.1 nih.gov
Internal StandardGelsenicine (m/z 327.1⟶296.1) nih.gov
Linearity Range0.1–1000 ng/mL nih.gov
Lower Limit of Quantitation0.1 ng/mL nih.gov
Intraday Precision RSD< 14% nih.gov
Interday Precision RSD< 15% nih.gov
Accuracy94.3–110.1% nih.gov
Average Recovery> 90.8% nih.gov
Matrix Effect97.0–102.5% nih.gov

Other Isolation Strategies

Beyond PTLC and HR-LC/MS-based analytical methods, other chromatographic techniques are commonly employed in the isolation of delsoline and related diterpene alkaloids. Column chromatography with various stationary phases such as silica gel, ODS (Octadecylsilyl silica gel), and Sephadex LH-20 has been used for the separation and purification of alkaloids from Delphinium species. nih.govresearchgate.net

Vacuum Liquid Chromatography (VLC) is another efficient and relatively inexpensive chromatographic technique that has been utilized for the separation of complex alkaloid mixtures, including those containing delsoline. furb.br VLC can be used for both small and large-scale separations and has been found to be preferable to PTLC for separating certain alkaloid mixtures. furb.br The isolation of delsoline along with delcosine and 14-acetyldelcosine from Consolida ambigua (formerly Delphinium ajacis) has been achieved using VLC. furb.bracs.org

Extraction procedures often involve initial steps such as percolating dried plant material with solvents like methanol (B129727) or ethanol. bohrium.comacs.orgdoi.org The resulting extracts are then subjected to partitioning between different solvents, often involving an acidic aqueous phase to extract the alkaloids, followed by basification and extraction with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to isolate the crude alkaloid fraction. scitechnol.comdoi.orgcdnsciencepub.com This crude alkaloid mixture is then further purified using various chromatographic methods. bohrium.comdoi.org

Chemical Structure, Stereochemistry, and Derivatization Research

Polycyclic Core Structure and Diterpenoid Framework (C19-Diterpenoid Alkaloids)

Delsoline possesses a polycyclic ring system comprising nineteen carbon atoms and a single nitrogen atom. wikipedia.orgwikipedia.org This structural framework is characteristic of C19-diterpenoid alkaloids, a group that also includes well-known compounds like aconitine (B1665448). wikipedia.orgwikipedia.org Diterpenoid alkaloids are formed biologically through the amination of tetracyclic or pentacyclic diterpenoids. researchgate.net Their classification into C18, C19, and C20 types is based on the number of carbon atoms in their backbone structure, with further differentiation based on specific structural variations. researchgate.netresearchgate.net A defining feature of these alkaloids is the presence of heterocyclic systems containing β-aminoethanol, methylamine, or ethylamine (B1201723) functionalities. researchgate.net Delsoline has a molecular formula of C25H41NO7 and a molecular weight of 467.603 g/mol . wikipedia.orglatoxan.com

Structural Relationship to Related Alkaloids (e.g., Delcosine (B12295418), Gigactonine)

Delsoline shares a close structural relationship with other diterpene alkaloids found in the same plant families, notably delcosine and gigactonine (B1210825). wikipedia.orgwikipedia.org Delsoline and delcosine were initially isolated together from Delphinium consolida. wikipedia.org Their core polycyclic ring system is identical to that of aconitine, highlighting a common structural basis within this class of compounds. wikipedia.orgwikipedia.org The primary structural difference between delsoline and delcosine lies in a methyl group substitution; delsoline has a methyl group where delcosine has a hydrogen atom. wikipedia.org Gigactonine is also recognized as a related diterpene alkaloid. wikipedia.org Structural comparisons have indicated that delsoline is essentially gigactonine that has been methylated on its 4-hydroxymethyl primary alcohol sidechain. wikipedia.org Research has also suggested the identity of 18-O-methylgigactonine, 14-O-methyldelcosine, and delsoline, indicating complex methylation patterns and potential interconversions among these related structures. chemistry-chemists.com

Stereochemical Aspects and X-ray Crystallographic Confirmation

The precise three-dimensional arrangement, or stereochemistry, of delsoline is crucial for understanding its chemical behavior and interactions. The crystal and molecular structure of delsoline has been definitively determined through X-ray diffraction analysis. rsc.orgarchive.org This crystallographic study provided confirmation of the structure, resolving previous uncertainties. rsc.orgarchive.org X-ray crystallography is a powerful technique widely employed in the field of alkaloid chemistry to establish the conformation and stereochemical configuration of complex polycyclic structures and their attached substituents. acs.org Studies on other diterpenoid alkaloids and related compounds have similarly utilized X-ray diffraction to confirm proposed structures and determine absolute configurations. archive.orgrsc.orgresearchgate.net

Rational Design and Synthesis of Delsoline Analogs and Derivatives

The inherent chemical complexity of diterpenoid alkaloids, including delsoline, has historically presented challenges to their total synthesis, limiting the number of these compounds that have been individually synthesized in the laboratory. wikipedia.org Despite these difficulties, research efforts have been directed towards the rational design and synthesis of delsoline analogs and derivatives. This approach often involves modifying the existing structure of delsoline or related alkaloids to explore changes in properties or activity. Studies have reported the semi-synthesis and structural modification of C19-diterpenoid alkaloids isolated from natural sources like Aconitum apetalum. researchgate.net Derivatives of delcosine and delsoline have been synthesized and subsequently evaluated in research studies. researchgate.net The concept of rational design in creating analogs is fundamentally based on understanding the known structure of a compound and its relationship to observed properties, allowing for targeted modifications. acs.orgarchive.org Research has included the synthesis of diterpenoid alkaloid derivatives with alterations to their side chains. researchgate.netresearchgate.net The delineation of structure-activity relationships in related compound series has provided valuable guidance for the design and synthesis of new analogs with potentially altered characteristics. archive.org

Biosynthetic Pathways and Enzymology

Elucidation of Key Biosynthetic Intermediates and Scaffold Formation

The biosynthesis of diterpenoid alkaloids begins with the universal five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). daneshyari.comwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgfishersci.nl These precursors are synthesized via either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. daneshyari.comwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgfishersci.nl Successive head-to-tail additions of IPP to DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), lead to the formation of the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgwikipedia.orgwikidata.orgfishersci.nl

GGPP then undergoes enzyme-catalyzed cyclization reactions to form the core diterpene skeletons. wikipedia.orgwikipedia.orgfishersci.ca In the case of many diterpenoid alkaloids found in Delphinium and Aconitum, the key bicyclic intermediate is ent-copalyl diphosphate (ent-CPP), formed from GGPP by the action of ent-copalyl diphosphate synthase (CPS). daneshyari.comwikipedia.orgfishersci.calipidmaps.orgnih.govuni.lu Ent-CPP is then further cyclized by enzymes such as ent-kaurene (B36324) synthase or ent-atisane synthase to yield tetracyclic diterpene skeletons, notably ent-kaurene and ent-atisane. foodb.cadaneshyari.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca These diterpene skeletons serve as the foundational scaffolds for the diverse range of diterpenoid alkaloids. foodb.cadaneshyari.comwikipedia.orgwikipedia.orgfishersci.ca While ent-kaurene is a precursor for C20 diterpenoid alkaloids, the ent-atisane skeleton is crucial for the formation of C19 diterpenoid alkaloids like Delsoline. foodb.cadaneshyari.comwikipedia.orgwikipedia.orgfishersci.cauni.lu The majority of diterpenoid alkaloid scaffolds are believed to arise primarily from ent-atiserene. thegoodscentscompany.comnih.gov

Identification and Characterization of Enzymes in Diterpenoid Alkaloid Biosynthesis

The conversion of diterpene scaffolds to complex diterpenoid alkaloids involves a suite of specialized enzymes. Following the formation of the diterpene skeleton, enzymes such as cytochromes P450 (CYPs) catalyze oxidative modifications, including hydroxylations and rearrangements. thegoodscentscompany.comdaneshyari.comwikipedia.orgwikipedia.orgfishersci.cawikidata.orgfishersci.nlnih.govwikidata.org These oxidative steps are crucial for introducing functional groups necessary for subsequent nitrogen incorporation and further structural diversification. wikipedia.orgwikipedia.orgfishersci.nlwikidata.org

Nitrogen incorporation is a defining step in alkaloid biosynthesis. In diterpenoid alkaloid pathways, this often involves the introduction of a nitrogen atom derived from specific amine precursors. thegoodscentscompany.comdaneshyari.comwikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.noamericanelements.com Enzymes like aminotransferases are implicated in transferring nitrogen, potentially from amino acids like L-serine, to diterpene intermediates. daneshyari.comwikipedia.orgwikipedia.org A recent study identified a reductase in Delphinium grandiflorum and Aconitum plicatum that plays a key role in the formation of atisinium, a bioactive diterpenoid alkaloid and potential intermediate. thegoodscentscompany.comfishersci.atwikipedia.org This reductase was shown to prefer ethanolamine (B43304) as a substrate over ethylamine (B1201723). thegoodscentscompany.comfishersci.atwikipedia.org

Further modifications of the diterpenoid alkaloid skeleton involve enzymes such as methyltransferases (OMTs) and acyltransferases (BAHD). wikipedia.orgfishersci.nl OMTs catalyze the addition of methyl groups, contributing to the diverse oxygenation patterns observed in these alkaloids. wikipedia.orgfishersci.nl BAHD acyltransferases are responsible for the esterification of hydroxyl groups with various organic acids, a common feature in many diterpenoid alkaloids, including some C19 types. wikipedia.orgfishersci.nl The specific combination and order of action of these enzymes determine the final structure of individual diterpenoid alkaloids like Delsoline.

Precursor Incorporation Studies (e.g., Nitrogen Sources like Ethylamine, Methylamine, Ethanolamine)

Isotopic labeling studies have been instrumental in elucidating the origins of the nitrogen atom and other structural elements in diterpenoid alkaloids. While the nitrogen in many diterpenoid alkaloids in Aconitum and Delphinium was initially thought to be derived primarily from ethylamine due to the presence of an attached ethyl group, studies have provided more nuanced insights. thegoodscentscompany.comwikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.no

Research has indicated that precursors like ethylamine, methylamine, and β-aminoethanol (ethanolamine) can serve as nitrogen sources. thegoodscentscompany.comwikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.noamericanelements.com β-aminoethanol is believed to be derived from the decarboxylation of L-serine. daneshyari.comwikipedia.orgwikipedia.org Recent studies using isotopically labeled substrates in Aconitum plants have demonstrated that ethanolamine is the preferred substrate for a key reductase involved in the early steps of diterpenoid alkaloid biosynthesis and is the primary nitrogen source for the majority of detected diterpenoid alkaloids in these plants. thegoodscentscompany.comfishersci.atwikipedia.org This finding challenges the earlier assumption that ethylamine is the predominant nitrogen source for all diterpenoid alkaloids in these genera. The mechanism of nitrogen incorporation likely involves the condensation of an amine with an aldehyde intermediate, followed by reduction or intramolecular condensation to form the heterocyclic ring system. thegoodscentscompany.com

Comparative Biosynthesis across Plant Genera (Delphinium, Aconitum)

The genera Aconitum and Delphinium are the most significant sources of diterpenoid alkaloids within the Ranunculaceae family, producing a wide array of these complex compounds. foodb.cathegoodscentscompany.comdaneshyari.comwikipedia.orgwikidata.orgnih.govlipidmaps.orgnih.govwikidata.orgfishersci.nofishersci.at Despite the structural diversity of the diterpenoid alkaloids found in these plants, their biosynthetic pathways share common initial steps, including the formation of diterpene precursors like ent-kaurene and ent-atisane from GGPP. foodb.cathegoodscentscompany.comdaneshyari.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.canih.gov

Comparative transcriptomics and coexpression analysis between Delphinium grandiflorum and Aconitum plicatum have revealed conserved enzymes involved in the early stages of diterpenoid alkaloid biosynthesis. thegoodscentscompany.comfishersci.atwikipedia.org These include terpene synthases, cytochromes P450, and a reductase. thegoodscentscompany.comfishersci.atwikipedia.org The identification of these shared enzymes highlights the common evolutionary origin of the core biosynthetic machinery in these genera. thegoodscentscompany.comnih.govfishersci.at

However, the divergence in the later stages of the pathways, involving different sets of modifying enzymes (e.g., specific CYPs, OMTs, and acyltransferases), leads to the production of genus-specific alkaloid profiles. wikipedia.orgfishersci.nl While both genera produce C18, C19, and C20 diterpenoid alkaloids, the relative abundance and specific structural variations differ. foodb.cadaneshyari.comwikidata.orglipidmaps.orgfishersci.no For instance, methyllycaconitine (B43530) is mainly found in Delphinium species. wikidata.org The distinct enzymatic repertoires in Delphinium and Aconitum contribute to the remarkable chemical diversity observed in their diterpenoid alkaloid constituents.

Molecular and Cellular Mechanisms of Action Preclinical Focus

Receptor Binding Studies

Receptor binding studies are a fundamental approach in pharmacology to characterize the interaction between a compound and its molecular targets, often receptors. These studies frequently utilize techniques such as radioligand binding assays to quantify the affinity and selectivity of binding. numberanalytics.comnih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions (e.g., α7 nAChRs)

Delsoline functions as a nicotinic receptor antagonist and exhibits ganglion-blocking properties. latoxan.comncats.io Its interaction with nicotinic acetylcholine receptors (nAChRs) has been investigated, particularly its affinity for alpha-Bungarotoxin-sensitive nAChRs in the brain, where it shows weak binding. latoxan.com More specifically, delsoline has been shown to inhibit the binding of α-bungarotoxin to rat neuronal α7 nicotinic acetylcholine receptors with an IC₅₀ value of 19 µM. caymanchem.com The α7 nAChR is a homopentameric ligand-gated ion channel notable for its high permeability to calcium ions and its rapid desensitization kinetics. nih.govbiorxiv.orgwikipedia.org These receptors are involved in modulating neuronal excitability and play a role in the cholinergic anti-inflammatory pathway. nih.govbiorxiv.org

Enzyme Modulation and Inhibition Profiles

The biological effects of compounds can also arise from their ability to modulate or inhibit enzyme activity, thereby influencing various biochemical pathways. nih.govmdpi.com

Inducible Nitric Oxide Synthase (iNOS) Interaction

Research into the potential anti-inflammatory effects of delsoline has included examining its interaction with inducible nitric oxide synthase (iNOS). iNOS is an enzyme responsible for generating large quantities of nitric oxide (NO), a molecule involved in immune defense mechanisms and inflammatory processes. plos.orgwikipedia.org While some structurally related alkaloids have demonstrated significant iNOS inhibitory activity, a quantitative structure-activity relationship (QSAR) analysis suggested that delsoline itself did not exhibit substantial inhibitory effects on iNOS at the concentrations tested. Nevertheless, molecular docking studies have provided insights into the potential interaction, indicating a binding free energy of -6.48 kcal/mol for delsoline with iNOS, which suggests a moderate level of interaction with the enzyme. The functional regulation of iNOS activity is complex and involves interactions with various proteins, including activators like Rac-GTPases. nih.gov

Data from a molecular docking study evaluating the interaction between delsoline and iNOS is summarized below:

Target EnzymeBinding Free Energy (kcal/mol)Interaction Strength
Inducible Nitric Oxide Synthase (iNOS)-6.48Moderate

Cholinesterase Inhibition

Delsoline's capacity to inhibit cholinesterase enzymes has also been explored. rsc.orgresearchgate.netnih.gov Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the hydrolysis of the neurotransmitter acetylcholine, thus regulating cholinergic signaling. mdpi.comresearchgate.net Inhibition of these enzymes is a therapeutic strategy for conditions characterized by cholinergic deficits. mdpi.com Studies have indicated that diterpene alkaloids, including delsoline, possess in vitro anticholinesterase activity. researchgate.netnih.govacs.org Delsoline has been reported to cause significant, dose-dependent inhibition of AChE. nih.gov Kinetic analysis of the inhibition by a related compound suggested an uncompetitive mode of inhibition against AChE. nih.gov

Summary of Delsoline's Acetylcholinesterase Inhibition:

EnzymeInhibition Type (where studied for similar compounds)IC₅₀ (where reported for Delsoline)
AcetylcholinesteraseUncompetitive (for a related compound)Significant inhibition reported

Preclinical Biological Activities: in Vitro and Animal Model Investigations

Anti-Inflammatory Effects

Direct studies evaluating the anti-inflammatory effects of isolated Delsoline, particularly in models like the carrageenan-induced rat paw edema, are not extensively documented in the available scientific literature. However, the genus Delphinium, from which Delsoline is commonly isolated, has a traditional history of use for treating inflammatory conditions such as arthritis. frontiersin.org

Modern research has begun to validate this traditional use by examining the anti-inflammatory properties of extracts and other alkaloids from Delphinium species. For instance, two lycoctonine-type diterpenoid alkaloids, delbrunine and eldeline, isolated from Delphinium brunonianum, demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-activated RAW 264.7 cells. frontiersin.org These compounds were found to inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), through the NF-κB signaling pathway. frontiersin.orgnih.gov Another study on polyphenols from Delphinium forrestii also identified compounds with significant inhibitory effects on NO production in RAW 264.7 cells. nih.gov While these findings are promising for the Delphinium genus, further research is required to specifically determine the anti-inflammatory potential of Delsoline.

Antimicrobial Research

Specific investigations into the antimicrobial activity of purified Delsoline against pathogens such as Escherichia coli and Candida albicans are limited. However, broader studies on Delphinium extracts have shown antimicrobial potential. A study on Delphinium roylei extracts demonstrated significant antimicrobial activity against a range of bacteria, including Escherichia coli, and fungi, including Candida albicans. ingentaconnect.com Similarly, extracts from Delphinium denudatum have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. bepls.comresearchgate.net The essential oil of Delphinium formosum showed moderate antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. asianpubs.org These studies suggest that compounds within the Delphinium genus possess antimicrobial properties, but research to isolate and identify the specific active constituents, and to evaluate the individual contribution of alkaloids like Delsoline, is still needed.

Insecticidal and Repellent Activities

The insecticidal and repellent properties of Delsoline have been more directly investigated. Diterpenoid alkaloids from Delphinium species have long been recognized for their insecticidal potential. dss.go.th

One study specifically evaluated the repellent activity of Delsoline against the red flour beetle, Tribolium castaneum. The findings indicated that Delsoline, at a concentration of 3 mg/ml, exhibited repellent effects against adult beetles in a filter paper assay. caymanchem.com While this demonstrates a repellent activity, further research is needed to understand the full spectrum of its insecticidal and repellent properties against other pests like Thrips palmi. A review of diterpenoid alkaloids highlighted that various compounds from Delphinium and Aconitum species show significant insecticidal and anti-feeding activities against a range of insects. mdpi.com

Table 1: Repellent Activity of Delsoline

Compound Target Insect Concentration Observed Effect

Cardiovascular System Modulation Studies

The effects of Delsoline on the cardiovascular system have been explored, particularly its hypotensive properties. An in vivo study using a rat model of hypertension induced by left renal artery ligation demonstrated that Delsoline, administered at a dose of 75 mg/kg, effectively lowered systolic blood pressure. caymanchem.com This suggests that Delsoline may have a modulatory effect on the cardiovascular system, warranting further investigation into its mechanisms of action. It is important to note that some Delphinium species have been associated with cardiotoxicity, highlighting the need for careful dose-finding studies. nih.govresearchgate.net

Table 2: Hypotensive Effect of Delsoline in a Rat Model

Compound Animal Model Dosage Primary Outcome

Exploratory Investigations in Other Disease Models

The potential of Delsoline in other disease models, such as oncology, is an emerging area of interest. While direct studies on the anti-breast cancer activity of Delsoline are not yet available, research into the anticancer properties of Delphinium extracts and their constituent alkaloids is underway. Several reports have highlighted the antiproliferative properties of diterpenoid alkaloids from various Delphinium species against different cancer cell lines. nih.gov For example, alkaloid fractions from Delphinium semibarbatum were shown to inhibit the growth of human prostate cancer cells (LNCaP and DU 145) by inducing apoptosis. nih.govresearchgate.net Furthermore, extracts from Delphinium staphisagria have demonstrated anticancer potential against A549 (lung) and MCF-7 (breast) cancer cells, also through the induction of apoptosis. scielo.br These findings suggest that alkaloids from the Delphinium genus, which includes Delsoline, represent a promising area for anticancer drug discovery. Future research, potentially employing network pharmacology and in vitro verification, is necessary to elucidate the specific role, if any, of Delsoline in these anticancer effects.

Advanced Analytical Methodologies in Delsoline Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural features of delsoline. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed information about its atomic arrangement and connectivity.

X-Ray Crystallography for Absolute Configuration

X-ray crystallography is a powerful technique employed to determine the precise three-dimensional structure of crystalline compounds, including their absolute configuration. The absolute configuration specifies the spatial arrangement of atoms in a chiral molecule, which is critical for understanding its biological activity. For delsoline, X-ray diffraction experiments have been conducted to establish its absolute configuration. nih.govresearchgate.net This method relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal. Anomalous scattering, a phenomenon where the scattering of X-rays is affected by the electron shells of atoms, is utilized to differentiate between enantiomers and determine the absolute configuration in non-centrosymmetric space groups. researchgate.netmit.edu While traditionally requiring heavier atoms for a strong anomalous signal, advancements in methods and instrumentation now allow for the confident determination of absolute configuration even with compounds containing only light atoms like oxygen, which is relevant for many natural products such as delsoline. researchgate.netmit.edu The structure of delsoline, resolved via X-ray crystallography, features a tetracyclic diterpenoid skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds like delsoline. azooptics.comweebly.com This technique provides detailed information about the chemical environment, connectivity, and relative orientation of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). azooptics.com By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, researchers can piece together the molecular structure. azooptics.com Both ¹H-NMR and ¹³C-NMR spectra are typically used in combination to gain a comprehensive understanding of the carbon framework and hydrogen atom distribution within the molecule. azooptics.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, further aid in establishing correlations between different nuclei, confirming connectivity and assisting in the assignment of signals to specific atoms within the delsoline structure. researchgate.net ¹³C NMR spectroscopy, in particular, has been highlighted as a key technique for the structural elucidation of alkaloids in the same class as delsoline. semanticscholar.org

Chromatographic Quantification in Research Matrices (e.g., Mouse Blood)

Quantitative analysis of delsoline in biological matrices, such as mouse blood, is essential for pharmacokinetic studies and other research investigating its behavior in living systems. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Chromatographic methods, coupled with sensitive detection techniques, are commonly employed for this purpose. researchgate.netresearchgate.net A biological matrix is a complex mixture containing biological molecules from which target analytes are extracted for measurement. wisdomlib.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a widely used and highly sensitive technique for the quantification of delsoline in biological matrices like mouse blood. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net This method combines the high separation efficiency of UPLC with the selective and sensitive detection capabilities of tandem mass spectrometry. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

In a typical UPLC-MS/MS method for delsoline, mouse blood samples are often pre-treated, for instance, by protein precipitation using acetonitrile (B52724), to isolate the analyte from the complex matrix. nih.govnih.govresearchgate.netscienceopen.com The processed samples are then injected into the UPLC system, where delsoline is separated on a chromatographic column, such as a UPLC BEH C18 column, using a mobile phase (e.g., acetonitrile and 0.1% formic acid) under specific gradient elution conditions. nih.govnih.govresearchgate.netscienceopen.com

Following chromatographic separation, the eluent enters the tandem mass spectrometer, typically operated in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode. nih.govnih.govresearchgate.netresearchgate.netscienceopen.com MRM involves the selection of specific precursor ions and their characteristic fragment ions, providing high selectivity and minimizing interference from the matrix. For delsoline, a common MRM transition is m/z 468.3 ⟶ 108.1. nih.govnih.govresearchgate.netscienceopen.com An internal standard, such as gelsenicine (m/z 327.1 ⟶ 296.1), is co-analyzed to improve the accuracy and reproducibility of the quantification. nih.govnih.govresearchgate.netscienceopen.com

This UPLC-MS/MS approach has been successfully applied to pharmacokinetic studies of delsoline in mice, allowing for the determination of its concentration-time profile after administration. nih.govnih.govresearchgate.netresearchgate.net The method has demonstrated high sensitivity, with a lower limit of quantitation (LLOQ) of 0.1 ng/mL in mouse blood. nih.govnih.govresearchgate.netscienceopen.com

Method Validation Parameters

The reliability and accuracy of a UPLC-MS/MS method for quantifying delsoline in biological matrices are ensured through rigorous method validation. nih.govnih.govnih.govnih.govresolian.commdpi.com Validation parameters are assessed according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA). researchgate.netnih.govnih.govthefreedictionary.com Key validation parameters include:

Selectivity: Evaluates the method's ability to unequivocally measure the analyte in the presence of endogenous matrix components and other potential interfering substances. This is typically assessed by analyzing blank matrix samples and comparing them to spiked samples. nih.govnih.govnih.govresolian.com

Linearity: Determines the relationship between the instrument response and the concentration of the analyte. A calibration curve is generated using a series of standards at different concentrations. For delsoline in mouse blood, good linearity has been observed over a concentration range of 0.1–1000 ng/mL, with a correlation coefficient (r²) typically greater than 0.995. nih.govnih.govresearchgate.netscienceopen.com

Precision: Assesses the reproducibility of the method under the same conditions (intraday precision) and over a period of time (interday precision). Precision is usually expressed as the relative standard deviation (RSD). For delsoline analysis in mouse blood, intraday precision RSD has been reported below 14%, and interday precision RSD below 15%. nih.govnih.govresearchgate.netscienceopen.com

Accuracy: Measures the agreement between the measured concentration and the true concentration of the analyte in quality control samples. Accuracy is often expressed as a percentage of the nominal concentration. Reported accuracy for delsoline in mouse blood has ranged between 94.3% and 110.1%. nih.govnih.govresearchgate.netscienceopen.com

Recovery Rate: Evaluates the efficiency of the sample preparation method in extracting the analyte from the matrix. It is determined by comparing the analytical results of extracted samples to those of unextracted standards. The average recovery rate for delsoline from mouse blood has been reported to be above 90.8%. nih.govnih.govresearchgate.netscienceopen.com

Matrix Effect: Assesses the influence of the biological matrix on the ionization and detection of the analyte. It is evaluated by comparing the response of the analyte in the matrix to the response of the analyte in a neat solution. For delsoline in mouse blood, the matrix effect has ranged between 97.0% and 102.5%, indicating minimal interference. nih.govnih.govresearchgate.netscienceopen.com

Stability: Determines the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term storage, long-term storage). nih.govnih.govresolian.com Stability ensures that the analyte concentration in samples remains unchanged from the time of collection to analysis. Stability under freeze-thaw cycles has been assessed for delsoline.

The successful validation of these parameters confirms the suitability of the UPLC-MS/MS method for reliable and accurate quantification of delsoline in research matrices.

Summary of UPLC-MS/MS Method Validation Parameters for Delsoline in Mouse Blood

ParameterRange/ValueAcceptance Criteria (Typical)Source
Linearity (r²)> 0.995> 0.99 nih.govnih.govresearchgate.netscienceopen.com
LLOQ0.1 ng/mLDefined by study needs nih.govnih.govresearchgate.netscienceopen.com
Intraday Precision (RSD)< 14%≤ 15% (≤ 20% at LLOQ) nih.govnih.govresearchgate.netscienceopen.com
Interday Precision (RSD)< 15%≤ 15% (≤ 20% at LLOQ) nih.govnih.govresearchgate.netscienceopen.com
Accuracy (%)94.3% – 110.1%85% – 115% (80% – 120% at LLOQ) nih.govnih.govresearchgate.netscienceopen.com
Recovery (%)> 90.8%≥ 80% nih.govnih.govresearchgate.netscienceopen.com
Matrix Effect (%)97.0% – 102.5%85% – 115% nih.govnih.govresearchgate.netscienceopen.com
StabilityAssessed (e.g., freeze-thaw)Within acceptable limits

Total Synthesis and Semi Synthesis Strategies

Challenges and Complexities in Diterpenoid Alkaloid Synthesis

The synthesis of diterpenoid alkaloids is marked by several key challenges. Their unique cage-like skeletons and multiply bridged polycyclic frameworks require efficient strategies for their assembly. sioc-journal.cnnih.gov The presence of numerous contiguous stereogenic centers, many of which are quaternary, demands highly stereocontrolled synthetic methodologies. sioc-journal.cnnih.gov Furthermore, these molecules often feature densely oxygenated substituents, adding to the complexity of synthetic routes. sioc-journal.cn Identifying strategies that rapidly construct the bridged polycyclic skeletons is a key challenge. nih.gov

Approaches to the Polycyclic Core Construction

Various strategies have been developed to construct the intricate polycyclic core of diterpenoid alkaloids. One approach involves the use of fragment coupling strategies to assemble the complex ring systems. acs.org Another strategy utilizes cascade reactions, although challenges in forming specific rings, such as the B and E rings in some syntheses, may necessitate stepwise approaches. acs.org

Chemical network analysis has been employed to identify simplifying retrosynthetic disconnections, suggesting that the caged structures can arise from simpler fused ring systems. nih.govnih.govchemrxiv.org This approach has guided the design of synthetic plans for hetidine and hetisine (B12785939) diterpenoid alkaloids. nih.govnih.gov

Specific reactions and sequences employed in core construction include:

Ga(III)-catalyzed cycloisomerization of alkynyl indenes to build frameworks like the [6-7-6] system found in hetidine and hetisine types. nih.govnih.govresearchgate.net

Michael/aldol sequences for constructing bicyclo[2.2.2] frameworks. nih.govnih.gov

Intramolecular Diels-Alder cycloaddition reactions, which are powerful tools for assembling highly substituted cyclopropane (B1198618) units and bicyclo[2.2.2] ring systems characteristic of these alkaloids. researchgate.netnih.govrhhz.netnih.gov

Oxidative dearomatization/Diels-Alder cycloaddition sequences have been widely used to form the [2.2.2]-bicyclic ring unit. acs.orgresearchgate.netnih.gov

Reductive C-C bond formation, such as pinacol (B44631) coupling, has been utilized to forge bridged frameworks. nih.govchemrxiv.org

Stereocontrolled Synthetic Methodologies

Achieving precise stereocontrol is paramount in diterpenoid alkaloid synthesis due to the multitude of stereogenic centers. sioc-journal.cnnih.gov Synthetic strategies often incorporate methodologies designed to control the relative and absolute stereochemistry at each step. Examples of stereocontrolled approaches include:

Highly diastereoselective reactions, such as enzymatic desymmetrization, substrate-directed epoxidation, and Ireland-Claisen rearrangement, have been employed in the synthesis of related diterpenoids. nih.gov

Diastereotopic group selective C-H acetoxylation has also been used to assemble targets with excellent stereofidelity. nih.gov

Stereoselective transformations are crucial for constructing specific rings, such as the aconitine (B1665448) D ring, which contains six stereogenic centers. rsc.org Methods like stereoselective alkynyl Grignard addition to ketopyranoses and base-mediated rearrangements have been developed for this purpose. rsc.org

Diastereoselective oxidative dearomatization/cycloaddition sequences contribute to the controlled formation of bridged frameworks. nih.govchemrxiv.org

Strategic Functionalization and Late-Stage Diversification for Research Purposes

Strategic functionalization and late-stage diversification are important for preparing analogs of diterpenoid alkaloids for biological evaluation and structure-activity relationship studies. latoxan.commdpi.comnih.gov While the specific details for delsoline functionalization for research are not extensively documented in the provided snippets, general approaches in diterpenoid alkaloid synthesis include:

Introduction of additional functional handles to facilitate skeletal bond formation. nih.gov

Late-stage manipulation of functional groups on the polycyclic core. nih.gov

C-H functionalization, such as oxidative C-H oxygenations, can introduce oxygenated stereocenters or oxo functionality at late stages of the synthesis in a regio- and diastereoselective manner. chinesechemsoc.org

Semi-synthetic modification of natural alkaloids, such as acylation or methylation, is a common strategy to generate derivatives with potentially altered biological activities. mdpi.commdpi.comnih.gov For instance, methylation of delcosine (B12295418) yields delsoline. nih.gov Studies have shown that modifications like 1-acylation of delcosine can be critical for producing antiproliferative activity in this class of alkaloids. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Pharmacophoric Features

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For diterpenoid alkaloids like delsoline, these studies have highlighted a combination of steric, electronic, and hydrophobic features that are crucial for interaction with biological targets, such as voltage-gated sodium channels (Na+ channels) and various receptors. nih.govescholarship.org

Key pharmacophoric features for this class of alkaloids generally include:

A Rigid Polycyclic Core: The complex, caged skeleton provides a rigid scaffold that correctly orients the functional groups for receptor binding.

The Nitrogen Atom: The tertiary amine nitrogen within the A-ring is a critical feature, influencing the pKa and protonation state of the molecule, which is vital for receptor interaction. nih.gov

Oxygenated Substituents: A specific spatial arrangement of oxygen-containing groups, such as hydroxyls, methoxys, and ester moieties, is fundamental. A triad (B1167595) of oxygen atoms has been identified as a key feature for binding within the pore region of Na+ channels. escholarship.org

Hydrogen Bonding Sites: Hydrogen bond donors (HBD) and acceptors (HBA) are crucial for anchoring the ligand in the receptor's binding pocket. Comparative Molecular Field Analysis (CoMSIA) on related alkaloids identified hydrogen bond acceptor and donor fields as significant contributors to the QSAR model. nih.gov

A study on sesquiterpene pyridine (B92270) alkaloids, while a different class, illustrates a common pharmacophore modeling approach where features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (HY) groups are identified as critical for activity. cyberleninka.ru This principle applies to delsoline, where the arrangement of its methoxy (B1213986) and hydroxyl groups in combination with the hydrocarbon skeleton creates a distinct pharmacophore.

Influence of Specific Substituents on Biological Activity

The type and position of substituents on the diterpenoid skeleton dramatically influence the biological activity and toxicity of these compounds. rsc.org SAR studies on aconitine-type alkaloids have demonstrated the critical role of ester and methoxy groups at various positions.

Ester Groups (C-8 and C-14): The presence of ester groups, particularly an acetyl group at C-8 and a benzoyl group at C-14 in related compounds like aconitine (B1665448), is strongly associated with high toxicity. rsc.org Hydrolysis of these ester groups to the corresponding hydroxyls leads to a significant reduction in toxicity, though often with a concurrent loss of analgesic activity. rsc.org This suggests that the size, shape, and electronic properties of these ester sidechains are critical for potent receptor interaction. SAR studies have shown that an acetoxyl or an ethoxyl group at C-8 and an aromatic ester at C-14 are important structural features for analgesic activity in C19-diterpenoid alkaloids. scilit.com

Hydroxyl and Methoxy Groups: The oxygenation pattern across the skeleton is a key determinant of activity.

C-1 Hydroxyl/Methoxy Group: The substituent at C-1 influences the conformation of the A-ring. In-solution characterization using NMR has shown that a 1-α-OH group can form an intramolecular hydrogen bond with the piperidine (B6355638) nitrogen, forcing the A-ring into a boat conformation. In contrast, a 1-α-OMe group, like in delsoline, results in a more stable chair conformation. bath.ac.uk This conformational difference can significantly impact how the molecule fits into a receptor binding site.

Other Positions (C-6, C-7, C-8, C-14, C-18): Methoxy and hydroxyl groups at these positions also play a role. The methoxy groups at C-1, C-6, C-16, and C-18, along with the hydroxyls at C-7, C-8, and C-14 in delsoline, create a specific hydrophilic/hydrophobic surface that dictates its interaction with biological targets. rsc.org Studies on lycoctonine-type alkaloids have highlighted the importance of variations at C-1, C-6, C-7, and C-14 for toxicity. nih.gov

The influence of these substituents is summarized in the table below, based on research on the broader class of C19-diterpenoid alkaloids.

Substituent PositionGroup TypeGeneral Influence on Biological Activity
C-1 α-OH vs. α-OCH₃Affects A-ring conformation (boat vs. chair), which can alter receptor binding. bath.ac.uk
C-7 -OHContributes to the overall oxygenation pattern influencing receptor affinity.
C-8 -OH vs. -OAcAn acetyl ester (-OAc) is linked to high toxicity; its hydrolysis to -OH reduces toxicity. rsc.org
C-14 -OH vs. -OBzA benzoyl ester (-OBz) is a major contributor to toxicity; its absence reduces toxicity. rsc.org Important for analgesic activity. scilit.com
C-18 -CH₂OCH₃The methoxymethyl group contributes to the steric and electronic profile of the molecule.

Computational Approaches to SAR/QSAR Modeling

Computational methods are powerful tools for deciphering the complex SAR of diterpenoid alkaloids. QSAR models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and the biological activity of a series of compounds. researchgate.netnih.gov

The development of robust QSAR models relies on the selection of appropriate molecular descriptors that numerically encode the structural features of the molecules. researchgate.net For diterpenoid alkaloids, a variety of descriptor types have been successfully employed to model their toxicity and other biological activities.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity (MR), and polarizability. Lipophilicity, in particular, has been shown to be a relevant parameter in the toxicity of these alkaloids. researchgate.net

Topological Descriptors: These 2D descriptors encode information about atomic connectivity. The Topological Polar Surface Area (TPSA), which correlates with hydrogen bonding capability, has been identified as a significant descriptor in QSAR models for the toxicity of lycoctonine-type alkaloids. nih.gov

3D Descriptors: These descriptors account for the three-dimensional structure of the molecule. Studies on Aconitum and Delphinium alkaloids have successfully used 3D descriptors such as those from Radial Distribution Function (RDF), 3D-Morse, and WHIM methodologies. nih.gov

Electronic Descriptors: Quantum-chemical calculations provide electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap, which relates to chemical reactivity and kinetic stability, has been shown to be a crucial descriptor in QSAR models of Aconitum and Delphinium alkaloids, confirming the importance of charge transfer in receptor-ligand interactions. nih.gov

Fragment Counts: Simple counts of specific functional groups, such as the number of carbonyl groups (nC=O) or amine groups (nNH2), have also proven to be effective descriptors in modeling biological activity. nih.govnih.gov

A summary of key molecular descriptors used in QSAR studies of related diterpenoid alkaloids is presented below.

Descriptor ClassExample DescriptorsRelevance to Diterpenoid Alkaloids
Physicochemical logP (Lipophilicity)Correlates with membrane permeability and toxicity. researchgate.net
Topological TPSA (Topological Polar Surface Area)Relates to H-bonding capability and receptor binding. nih.gov
3D Descriptors RDF, 3D-MorseEncodes 3D structural information important for steric interactions. nih.gov
Electronic HOMO-LUMO GapIndicates chemical reactivity and the importance of charge-transfer interactions. nih.gov
Fragment Counts nC=O, nHDonQuantifies the number of key functional groups involved in H-bonding. nih.govnih.gov

Various statistical and machine learning methods are used to build predictive QSAR models from the calculated descriptors and experimental activity data. The goal is to create a model that can accurately forecast the activity of new, untested compounds. researchgate.net

For diterpenoid alkaloids, several modeling techniques have been applied:

Partial Least Squares (PLS): This method is well-suited for datasets where the number of descriptors is large relative to the number of compounds. A PLS-based QSAR study on the anti-inflammatory activity of 15 diterpenoid alkaloids yielded a model with high fitting (R² = 0.981) and predictive power (Q² = 0.925). nih.gov

Multiple Linear Regression (MLR): MLR is often used in conjunction with a variable selection method, such as a Genetic Algorithm (GA), to select the most relevant descriptors. GA-MLR has been used to develop predictive models for the toxicity of Aconitum and Delphinium alkaloids, revealing dependencies on parameters like atomic packing density and surface polarity. researchgate.net

3D-QSAR Methods (CoMFA/CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate biological activity with the steric and electrostatic fields surrounding the molecules. A study on aconitine alkaloids developed robust CoMFA and CoMSIA models for cardiotoxicity that possessed strong internal robustness and external predictive ability (CoMSIA q² = 0.719, r² = 0.901). nih.gov These models generate 3D contour maps that visualize favorable and unfavorable regions for each field, providing intuitive guidance for designing new analogs with modified activity.

These computational models serve as invaluable tools in the study of delsoline and its congeners, allowing for the rationalization of their structure-activity relationships and guiding the design of new derivatives with potentially enhanced therapeutic properties or reduced toxicity.

Theoretical and Computational Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions (e.g., iNOS, Akt1)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex chemmethod.com. This method estimates the binding affinity and analyzes the molecular interactions, such as hydrogen bonding and hydrophobic contacts, between the ligand and specific amino acid residues in the binding site chemmethod.comjapsonline.com. It is widely used in drug discovery to understand how compounds bind with their molecular targets nih.gov.

Delsoline has been investigated using molecular docking in the context of potential interactions with biological targets. Studies have explored the interaction modes of Delsoline with inducible nitric oxide synthase (iNOS) researchgate.net. iNOS is an enzyme involved in the production of nitric oxide, and its modulation is relevant in various physiological and pathological processes chemmethod.com. While specific binding energy values for Delsoline's interaction with iNOS were not detailed in the available snippets, the study indicates that docking simulations were performed to understand these interactions researchgate.net.

Delsoline has also been identified as a constituent of Delphinium roylei in studies utilizing network pharmacology combined with molecular docking to investigate potential therapeutic effects on breast carcinoma nih.gov. Akt1, a protein kinase involved in cell growth and survival pathways, was identified as a main breast cancer-related molecular target in this study nih.govmdpi.com. Although Delsoline was listed among the main constituents related to these targets, the detailed molecular docking results presented in that specific snippet, including binding energy scores and interaction residues, were for 8-hydroxycoumarin, another constituent of Delphinium roylei, and not Delsoline itself nih.gov. Molecular docking studies on Akt1 with other compounds, such as cucurbitacin D, demonstrate the application of this technique to investigate interactions with this target atlantis-press.com.

While detailed docking data specifically for Delsoline with iNOS and Akt1 were not extensively available in the provided context, the mention of these studies highlights the application of molecular docking to explore Delsoline's potential interactions with relevant biological macromolecules nih.govresearchgate.net.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulation is a computational method that simulates the physical movements of atoms and molecules over time kallipos.grbioscipublisher.com. By providing a dynamic view of the ligand-receptor complex, MD simulations complement molecular docking by assessing the stability of the predicted binding pose and exploring conformational changes nih.govresearchgate.net. This technique helps to understand the behavior of molecular systems under specific conditions kallipos.gr.

Molecular dynamics simulations have been employed in studies involving Delsoline. Research investigating the interaction modes of Delsoline, along with other compounds like fuziline (B108665) and songorine, within iNOS included molecular dynamics simulation as part of the computational approach researchgate.net. MD simulations can provide insights into the stability of the Delsoline-iNOS complex and the dynamic nature of their interactions over time researchgate.netnih.gov. The application of MD simulations in this context allows for a more comprehensive understanding of the binding event beyond a static docking pose kallipos.grnih.gov.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds for potential drug candidates creative-biolabs.commdpi.commdpi.com. This method allows for the rapid evaluation of millions of compounds based on their predicted interactions with a target protein, significantly accelerating the early stages of drug discovery schrodinger.commdpi.com. Virtual ligand design involves the computational design of novel molecules with desired properties, often guided by the structure of the target or known ligands creative-biolabs.compitt.edu.

Delsoline, as a naturally occurring compound, can be included in databases used for in silico screening nih.govresearchgate.net. Its identification as a main constituent in Delphinium roylei, studied using network pharmacology and in silico methods for breast cancer targets, exemplifies how natural products are integrated into computational screening efforts nih.gov. In silico screening workflows often involve molecular docking as a key step to rank compounds based on their predicted binding affinity to the target mdpi.comresearchgate.net. While specific large-scale in silico screening studies focused solely on identifying Delsoline were not detailed, its presence in natural product libraries makes it a candidate for inclusion in broader virtual screening initiatives aimed at discovering active compounds against various targets bioscipublisher.comnih.gov. The general principles of in silico screening involve filtering libraries based on properties and using docking or other computational models to predict activity mdpi.comfrontiersin.org.

Future Directions and Emerging Research Avenues for Delsoline

Discovery of Novel Biosynthetic Pathways and Enzymes

Understanding the complete biosynthetic pathway of delsoline and identifying the enzymes involved are crucial for sustainable production and potential engineering of related compounds. While some progress has been made in understanding diterpene alkaloid biosynthesis in plants like Aconitum pendulum, the specific pathway for delsoline is still being elucidated. frontiersin.org Future research will likely focus on:

Genome and Transcriptome Sequencing: High-quality genome assemblies of delsoline-producing plants are needed to identify candidate genes encoding biosynthetic enzymes. frontiersin.org Transcriptomic analysis of different plant tissues and developmental stages can help pinpoint genes involved in delsoline production. frontiersin.org

Enzyme Characterization: Identifying and characterizing novel enzymes, such as prenyltransferases, flavin-dependent monooxygenases, and terpene cyclases, are key steps in understanding the pathway. mdpi.com Studies on related diterpenoid alkaloids suggest the involvement of various enzyme families, including methyltransferases and BAHD acyltransferases, in modifying the alkaloid skeleton. frontiersin.org

Metabolic Engineering and Synthetic Biology: With a better understanding of the genes and enzymes, synthetic biology approaches can be employed to reconstitute the delsoline biosynthetic pathway in heterologous hosts like yeast or bacteria. researchgate.net This could offer an alternative, potentially more efficient, method for producing delsoline and its analogs compared to extraction from plants, which can be limited by raw material supply. researchgate.net

Development of Advanced Synthetic Routes for Complex Analogs

The complex polycyclic structure of delsoline presents challenges for chemical synthesis. Developing advanced synthetic routes is essential for producing delsoline and, more importantly, for generating a diverse range of complex analogs with potentially improved biological activities. nih.govresearchgate.net Future research in this area will likely involve:

Novel Reaction Methodologies: Exploring new chemical reactions and strategies to efficiently construct the core aconitane (B1242193) skeleton and introduce specific functional groups at desired positions.

Stereoselective Synthesis: Given the numerous chiral centers in delsoline, developing highly stereoselective synthetic methods is critical to obtain the correct isomers.

Combinatorial Chemistry: Applying combinatorial chemistry techniques to rapidly synthesize libraries of delsoline analogs by varying substituents at different positions of the molecule.

Flow Chemistry and Automation: Utilizing flow chemistry and automated synthesis platforms to streamline the synthesis process, improve reproducibility, and enable the rapid generation of larger compound libraries.

Previous studies have explored the synthesis of delcosine (B12295418) analogs through reactions like methylation and acylation, demonstrating that modifications, particularly acylation at C-1 and/or C-14, can lead to compounds with notable antiproliferative activity, whereas natural alkaloids like delsoline showed no such effect in those specific assays. nih.gov

Exploration of Underexplored Biological Activities and Target Identification

While some biological activities of delsoline, such as its action as a nicotinic receptor antagonist and ganglion blocking agent, have been noted, its full spectrum of biological effects remains largely underexplored. latoxan.com Future research should focus on:

High-Throughput Screening: Implementing high-throughput screening assays to evaluate delsoline and its analogs against a wide range of biological targets and disease models.

Target Identification: Employing techniques such as activity-based protein profiling, pull-down assays, and mass spectrometry to identify the specific proteins and pathways that delsoline interacts with. nih.gov

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms by which delsoline exerts its biological effects, including downstream signaling pathways and cellular responses.

Exploration in New Disease Areas: Investigating the potential therapeutic applications of delsoline and its analogs in disease areas beyond its currently known activities, potentially including neglected tropical diseases or rare conditions. Research on other natural products from marine organisms, for example, highlights the potential for discovering novel antimicrobial and cytotoxic activities in underexplored sources. researchgate.net Metabolomics can also be a valuable tool for identifying bioactive metabolites and their targets by examining their roles in biological processes and connections to metabolic pathways. nih.gov

Integration of Advanced Omics Technologies in Delsoline Research

Integrating various omics technologies (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic view of the biological systems involved in delsoline production and its interaction with biological targets. nih.goveuropa.eu Future directions include:

Genomics and Transcriptomics: As mentioned in Section 11.1, these technologies are crucial for understanding the genetic basis of delsoline biosynthesis. frontiersin.org

Proteomics: Studying the proteome of delsoline-producing plants can help identify the enzymes involved in its synthesis and modification. In the context of biological activity, proteomics can reveal how delsoline affects protein expression and post-translational modifications in target cells.

Metabolomics: Analyzing the metabolome can provide insights into the metabolic pathways connected to delsoline biosynthesis and how delsoline affects the metabolic profiles of biological systems. nih.gov Integrated metabolome and transcriptome analyses have been used to investigate biosynthetic regulatory networks of diterpenoid alkaloids in other plants. frontiersin.org

Integrated Omics Analysis: Developing computational tools and workflows to integrate and analyze data from multiple omics platforms to build comprehensive models of delsoline's biosynthesis and biological activities. europa.eu

Application of Artificial Intelligence and Machine Learning in Delsoline Discovery

Biosynthesis Prediction: AI/ML algorithms can be trained on existing data of alkaloid biosynthetic pathways to predict novel enzymes and genes involved in delsoline production.

De Novo Design of Analogs: Generative models can design novel delsoline analogs with desired properties based on learned structure-activity relationships.

Virtual Screening: ML models can rapidly screen large virtual libraries of compounds to identify potential delsoline analogs with predicted biological activity or favorable pharmacokinetic properties. nih.gov

Target Prediction: AI can help predict potential biological targets of delsoline based on its chemical structure and publicly available biological data. nih.gov

Synthesis Route Planning: AI algorithms can assist in designing efficient synthetic routes for delsoline and its complex analogs.

Data Analysis and Interpretation: ML can be used to analyze complex omics datasets, identify patterns, and extract meaningful insights related to delsoline. arxiv.org AI can also be integrated with technologies like DNA-encoded libraries (DEL) to accelerate the discovery of active substances. cas.cn

Here is a table summarizing some research findings related to delsoline and its analogs, suitable for interactive presentation:

Compound NameSource/TypeActivity TestedKey FindingCitation
DelsolineNatural AlkaloidAntiproliferative ActivityInactive in tested human tumor cell lines (IC50 > 20 µM) nih.gov
DelcosineNatural AlkaloidAntiproliferative ActivityInactive in tested human tumor cell lines nih.gov
1-(3,5-dichlorobenzoyl)delcosineSynthetic AnalogAntiproliferative ActivitySignificant potency across tested cell lines (average IC50 9.3 µM) nih.gov
1-(4-chloro-3-nitrobenzoyl)delcosineSynthetic AnalogAntiproliferative ActivitySignificant potency across tested cell lines (average IC50 5.3 µM) nih.gov
1-(4-dichloromethylbenzoyl)delcosineSynthetic AnalogAntiproliferative ActivitySignificant potency across tested cell lines (average IC50 5.0 µM) nih.gov
1-(2,3,4,5,6-pentafluorobenzoyl)delcosineSynthetic AnalogAntiproliferative ActivitySignificant potency across tested cell lines (average IC50 6.9 µM) nih.gov
DelsolineAlkaloidNicotinic receptor antagonistActs as a ganglion blocking agent. latoxan.com Weak affinity at brain Alpha-Bungarotoxin-sensitive nAChR. latoxan.com latoxan.com
DelsolineIsolated AlkaloidToxicity against D. citriToxic with LD50 value of 0.52 µ g/insect (topical) and LC50 98.43 µg/mL (residual contact). researchgate.net researchgate.net

Q & A

Q. How can researchers confirm the identity and purity of Delsoline in experimental samples?

  • Methodological Answer : To verify identity, combine nuclear magnetic resonance (NMR) spectroscopy with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). For purity, use high-performance liquid chromatography (HPLC) with a ≥98% purity threshold, as validated in analytical standards . Reproducibility requires detailed documentation of solvent systems, column specifications, and calibration curves, per scientific reporting guidelines .

Q. What experimental design is recommended for pharmacokinetic studies of Delsoline in preclinical models?

  • Methodological Answer : Employ UPLC-MS/MS for quantification in biological matrices (e.g., blood), with a linear range of 0.1–1000 ng/mL and a lower limit of quantification (LLOQ) at 0.1 ng/mL . Use protein precipitation (e.g., acetonitrile) for sample preparation. Key parameters include half-life (T1/2), area under the curve (AUC), and absolute bioavailability. For oral dosing, ensure dose-dependent comparisons (e.g., 3–9 mg/kg in mice) to assess nonlinear kinetics .

Q. What protocols ensure stability of Delsoline in biological samples during storage and analysis?

  • Methodological Answer : Validate freeze-thaw stability (3 cycles at -20°C), short-term stability (2 hours at room temperature), and long-term stability (30 days at -20°C). Report variability as relative standard deviation (RSD) ≤15% and accuracy within 85–115% . Document matrix effects (e.g., 97–102.5% recovery in mouse blood) to rule out ionization suppression/enhancement .

Advanced Research Questions

Q. How can researchers reconcile contradictions in Delsoline’s bioavailability data across studies?

  • Methodological Answer : Address discrepancies by evaluating nonlinear pharmacokinetics (e.g., saturation of metabolic enzymes or transporters). Compare absolute bioavailability across doses (e.g., 17.7–26.2% in mice ) and assess dose-normalized AUC. Use systematic review frameworks (e.g., GRADE criteria) to weigh evidence quality and contextualize study limitations (e.g., interspecies variations) .

Q. What strategies resolve discrepancies between in vitro activity and in vivo efficacy of Delsoline?

  • Methodological Answer : Investigate pharmacokinetic barriers such as poor absorption, rapid metabolism, or tissue distribution. Use radiolabeled Delsoline (e.g., <sup>14</sup>C isotopes) to track metabolite formation and organ-specific accumulation. Pair in vitro assays (e.g., microsomal stability tests) with in vivo microdosing studies to correlate exposure and effect .

Q. How should researchers handle contradictory data on Delsoline’s pharmacological mechanisms?

  • Methodological Answer : Apply triangulation by cross-validating results from orthogonal methods (e.g., electrophysiology, calcium imaging, and receptor-binding assays). Replicate studies under standardized conditions (e.g., pH, temperature) and use sensitivity analyses to identify confounding variables. Reference systematic review protocols to prioritize high-evidence studies .

Methodological Validation and Reporting

Q. What validation parameters are critical for analytical methods quantifying Delsoline?

  • Methodological Answer : Include linearity (R<sup>2</sup> ≥ 0.99), precision (RSD ≤15%), accuracy (85–115%), matrix effect recovery (85–115%), and extraction efficiency (≥90.8%). For UPLC-MS/MS, specify ion transitions (e.g., m/z 440.3 → 366.2 for Delsoline) and chromatographic conditions (e.g., C18 column, 0.1% formic acid mobile phase) .

Q. How to design a robust study investigating Delsoline’s metabolic pathways?

  • Methodological Answer : Combine hepatic microsome incubations with high-resolution mass spectrometry (HR-MS) to identify phase I/II metabolites. Use kinetic assays (e.g., CYP450 inhibition screens) and siRNA knockdown models to pinpoint enzymes involved. Validate findings with in vivo metabolite profiling in blood and urine .

Tables for Key Pharmacokinetic Parameters

ParameterValue (Mean ± SD)Dose (mg/kg)RouteReference
Half-life (T1/2)1.3 ± 0.5 h9Oral
Absolute Bioavailability26.2%9Oral
LLOQ0.1 ng/mLN/AUPLC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.